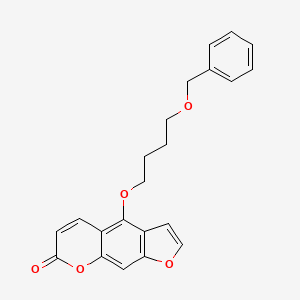

5-(4-Benzyloxybutoxy)psoralen

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H20O5 |

|---|---|

Molecular Weight |

364.4 g/mol |

IUPAC Name |

4-(4-phenylmethoxybutoxy)furo[3,2-g]chromen-7-one |

InChI |

InChI=1S/C22H20O5/c23-21-9-8-17-20(27-21)14-19-18(10-13-25-19)22(17)26-12-5-4-11-24-15-16-6-2-1-3-7-16/h1-3,6-10,13-14H,4-5,11-12,15H2 |

InChI Key |

HMOVAWBSEVWMGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCCCOC2=C3C=CC(=O)OC3=CC4=C2C=CO4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 4 Benzyloxybutoxy Psoralen

Strategic Approaches for the Synthesis of 5-(4-Benzyloxybutoxy)psoralen

The primary synthetic route to this compound involves the etherification of a psoralen (B192213) precursor with a suitably functionalized benzyloxybutyl moiety. This approach allows for the targeted introduction of the desired side chain at the 5-position of the psoralen core.

Synthesis from 5-Hydroxypsoralen and Benzyloxybutyl Precursors

The most direct synthesis of this compound is achieved through the reaction of 5-Hydroxypsoralen with a benzyloxybutyl precursor, specifically benzyl-4-bromobutyl ether. This reaction follows a Williamson ether synthesis mechanism, where the phenoxide ion of 5-Hydroxypsoralen acts as a nucleophile, displacing the bromide from the benzyloxybutyl precursor to form the desired ether linkage.

The key reactants in this synthesis are:

5-Hydroxypsoralen (Bergaptol): The psoralen core containing a hydroxyl group at the 5-position.

Benzyl-4-bromobutyl ether: The precursor that provides the 4-benzyloxybutoxy side chain.

Reaction Conditions and Catalysis in Psoralen Etherification

| Reactant 1 | Reactant 2 | Solvent | Base | Catalyst | Condition | Duration |

| 5-Hydroxypsoralen | Benzyl-4-bromobutyl ether | 2-Butanone | Anhydrous Potassium Carbonate | Potassium Iodide | Reflux | 24 hours |

Exploration of Synthetic Routes for Analogues of this compound

The synthesis of analogues of this compound allows for the investigation of structure-activity relationships and the potential optimization of biological activity. Modifications can be made to both the benzyloxybutoxy side chain and the psoralen core.

Modification of the Benzyloxybutoxy Side Chain

The 4-benzyloxybutoxy side chain can be modified to explore the impact of its length, flexibility, and terminal group on the compound's properties. For instance, analogues with different alkoxy chain lengths can be synthesized by reacting 5-Hydroxypsoralen with the corresponding ω-benzyloxy-1-bromoalkanes. Furthermore, the terminal benzyl (B1604629) group can be replaced with other aromatic or aliphatic moieties to investigate the role of this group in biological interactions. The general synthetic strategy would remain a Williamson ether synthesis, utilizing the appropriate bromo-alkoxy precursor.

Introduction of Substituents on the Psoralen Core for Enhanced Biological Activity

The biological activity of psoralen derivatives can be significantly influenced by the presence of substituents on the psoralen core. Various synthetic strategies can be employed to introduce substituents at different positions of the furan (B31954) and pyrone rings. For example, electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzene ring of the psoralen core prior to or after the etherification at the 5-position. The introduction of methyl, halogen, or other functional groups at positions such as 4, 8, 4', or 5' could potentially enhance the biological efficacy of the resulting analogues. The choice of synthetic route would depend on the desired substituent and its position on the psoralen scaffold.

Methodologies for Structural Characterization of this compound and its Derivatives

The unambiguous identification and characterization of this compound and its synthesized analogues are crucial. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): This technique provides detailed information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. For this compound, characteristic signals would be expected for the protons of the psoralen core, the methylene groups of the butoxy chain, the methylene group of the benzyl ether, and the aromatic protons of the benzyl group.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern. For this compound, the molecular ion peak would confirm the successful synthesis of the target molecule. The fragmentation pattern can provide further structural information, for instance, by showing the loss of the benzyloxybutyl side chain.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands would be observed for the C=O (lactone) of the pyrone ring, the C-O-C (ether) linkages, and the aromatic C=C bonds of the psoralen and benzyl moieties.

Mechanistic Investigations of 5 4 Benzyloxybutoxy Psoralen Bioactivity

Elucidation of DNA-Independent Mechanistic Pathways

Recent studies have begun to unravel the complex, DNA-independent mechanisms through which psoralen (B192213) derivatives, including those with alkoxy substitutions at the 5-position, exert their effects. These investigations are crucial for understanding the full therapeutic potential and molecular targets of these compounds beyond their well-documented photochemotherapeutic actions.

Selective Ion Channel Modulation by 5-(4-Benzyloxybutoxy)psoralen

A significant DNA-independent mechanism of action for alkoxypsoralens is the modulation of ion channel activity. Extensive research on compounds structurally analogous to this compound has revealed potent and selective inhibition of specific voltage-gated potassium channels, which play a critical role in cellular processes such as immune response and proliferation.

While specific kinetic data for this compound is not extensively available in public literature, detailed studies on the closely related analogue, 5-(4-phenylbutoxy)psoralen (also known as Psora-4 or PAP-1), provide significant insights into the likely inhibitory profile. This compound has been identified as a highly potent blocker of the voltage-gated Kv1.3 potassium channel, which is a key regulator of T-lymphocyte activation.

The inhibition of Kv1.3 by 5-(4-phenylbutoxy)psoralen is characterized by a use-dependent mechanism, indicating that the compound binds more effectively when the channel is in an open or inactivated state. nih.gov It exhibits a half-maximal inhibitory concentration (EC50) in the low nanomolar range, approximately 3 nM, making it one of the most potent small-molecule inhibitors of Kv1.3 discovered. nih.gov The Hill coefficient for this interaction is approximately 2, suggesting that two molecules of the inhibitor may be required to block a single channel. nih.gov Furthermore, it has been shown to preferentially bind to the C-type inactivated state of the Kv1.3 channel. nih.gov

Interactive Table: Inhibition Kinetics of 5-(4-phenylbutoxy)psoralen on Kv1.3 Channels

| Parameter | Value | Reference |

| EC50 | 3 nM | nih.gov |

| Hill Coefficient | 2 | nih.gov |

| Mechanism | Use-dependent | nih.gov |

| Preferential Binding State | C-type inactivated | nih.gov |

The selectivity of a channel blocker is a critical determinant of its therapeutic potential and safety profile. Studies on 5-(4-phenylbutoxy)psoralen have demonstrated a remarkable selectivity for Kv1.3 over other closely related potassium channels. nih.gov This selectivity is crucial as it minimizes off-target effects that could arise from the blockade of other essential ion channels.

The compound displays a 17- to 70-fold greater selectivity for Kv1.3 compared to other members of the Kv1 family, such as Kv1.1, Kv1.2, Kv1.4, and Kv1.7. nih.gov While it does show some activity against Kv1.5 with an EC50 of 7.7 nM, its effect on other channels like the human ether-a-go-go-related (hERG) channel, Kv3.1, various calcium-activated potassium channels (IKCa1, SK1-SK3, and BKCa), and the neuronal sodium channel NaV1.2 is negligible. nih.gov This high degree of selectivity underscores the potential for developing targeted immunomodulatory therapies based on the 5-alkoxypsoralen scaffold.

Interactive Table: Selectivity Profile of 5-(4-phenylbutoxy)psoralen

| Ion Channel | EC50 / Effect | Selectivity vs. Kv1.3 | Reference |

| Kv1.3 | 3 nM | - | nih.gov |

| Kv1.5 | 7.7 nM | ~2.6-fold | nih.gov |

| Kv1.1 | > 50 nM | > 17-fold | nih.gov |

| Kv1.2 | > 200 nM | > 67-fold | nih.gov |

| Kv1.4 | > 200 nM | > 67-fold | nih.gov |

| Kv1.7 | > 200 nM | > 67-fold | nih.gov |

| hERG | No effect | High | nih.gov |

| Kv3.1 | No effect | High | nih.gov |

| IKCa1, SK1-SK3, BKCa | No effect | High | nih.gov |

| NaV1.2 | No effect | High | nih.gov |

Cellular Receptor Binding and Signal Transduction Studies

Beyond ion channel modulation, some psoralen derivatives have been found to interact with cellular receptors and influence signal transduction pathways, independent of DNA binding and photoactivation. However, research in this area is less extensive, and specific data for this compound is limited.

Research has suggested the existence of specific, high-affinity cellular binding sites for psoralens that are distinct from DNA. nih.gov Early studies using radiolabeled 8-methoxypsoralen (8-MOP) indicated the presence of saturable receptor sites in both the membrane and cytoplasmic fractions of responsive cells. nih.govuni-ulm.de These binding sites were characterized by a high affinity (Kd in the nanomolar range) and were not found in the nucleus, providing evidence for a DNA-independent receptor. nih.gov One study identified a putative psoralen receptor as a 22,000 molecular weight protein. nih.gov However, the precise identity and functional role of this receptor, as well as its interaction with this compound, remain to be fully elucidated.

The influence of psoralens on receptor tyrosine kinases (RTKs) has been primarily studied in the context of photochemotherapy (PUVA), where photoactivated psoralens have been shown to inhibit the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). uni-ulm.denih.gov This inhibition was found to be dependent on ultraviolet light and required intact cells, suggesting a complex mechanism that may involve downstream signaling events. uni-ulm.de

Some studies have hinted at non-DNA mediated mechanisms for the effects of psoralen derivatives on cellular signaling. For instance, discrepancies between the extent of DNA adduct formation and cytotoxicity for some psoralen derivatives suggest the involvement of alternate cellular targets. nih.gov However, direct, DNA-independent inhibition of EGFR or other RTKs by this compound has not been conclusively demonstrated. The majority of the literature points towards an indirect effect, often mediated by photoactivation, which falls outside the scope of strictly DNA-independent mechanisms. Therefore, while it is plausible that 5-alkoxypsoralens could modulate RTK activity through direct binding, further research is required to substantiate this hypothesis for this compound in the absence of UV light.

Modulation of ErbB2 Receptor Signaling

While direct studies on the interaction between this compound and the ErbB2 receptor are not extensively documented in publicly available research, the broader class of psoralen compounds has been shown to modulate ErbB2 signaling pathways. Research has demonstrated that photo-activated psoralens can exert antitumor effects in models of human breast cancer that overexpress the ErbB2 receptor tyrosine kinase oncogene through a mechanism independent of DNA crosslinking. plos.orgnih.gov

Upon activation by UVA light, certain psoralen derivatives have been found to directly interact with the catalytic kinase domain of the ErbB2 receptor. This interaction can lead to the inhibition of ErbB2 activation and its downstream signaling cascades. plos.orgnih.gov For instance, studies using mass spectroscopy have revealed that photo-activated 8-methoxypsoralen (8-MOP) binds to regulatory elements within the ErbB2 catalytic autokinase domain. plos.orgnih.gov This binding event is significant as it can block the phosphorylation of ErbB2, a critical step in its activation.

Furthermore, a modified psoralen derivative designed to lack the ability to form DNA crosslinks still retained its capacity to inhibit ErbB2 signaling and induce apoptosis in tumor cells. plos.org This finding underscores that the anti-cancer activity of certain psoralens can be mediated through direct protein interaction rather than solely through DNA damage. This mechanism has shown promise in overcoming therapeutic resistance to conventional ErbB2 targeted therapies. plos.orgnih.gov

Impact on Cellular Immunomodulatory Mechanisms

Investigation of Immunoproteasome Inhibition

The immunoproteasome, a specialized form of the proteasome primarily expressed in hematopoietic cells, is a key player in the immune system and has been identified as a therapeutic target in autoimmune diseases and cancer. nih.govnih.gov Research into psoralen-based compounds has revealed their potential as inhibitors of the immunoproteasome's β5i subunit. nih.gov

A focused structure-activity relationship (SAR) study on a series of psoralen derivatives demonstrated that modifications at various positions of the psoralen ring influence their inhibitory potency against the β5i subunit. nih.gov For example, the study highlighted that the nature and position of substituents on a phenyl ring attached to the psoralen core could significantly impact the inhibitory activity. While specific data for this compound is not available in this context, this research provides a foundation for understanding how psoralen derivatives can be engineered to target the immunoproteasome. The development of selective immunoproteasome inhibitors is an active area of research, as they may offer a more targeted approach with potentially fewer side effects compared to broad-spectrum proteasome inhibitors. alzdiscovery.org

Effects on Antigen Presentation and Cytokine Secretion Patterns

Photoactivated psoralens are known to induce cellular changes that can modulate the immune response, including effects on antigen presentation and the secretion of cytokines. nih.gov The therapeutic effects of psoralen photochemotherapy (PUVA) are thought to be mediated, in part, by these immunomodulatory actions. nih.gov

Upon photoactivation, psoralens can induce modifications to cellular components, including proteins, which can lead to enhanced immunogenicity of the targeted cells. nih.gov This can result in an altered ability of cells to present antigens and a modified profile of secreted cytokines. nih.gov For instance, photochemical treatment of platelet concentrates with a psoralen derivative and UVA light has been shown to prevent the synthesis of pro-inflammatory cytokines like interleukin-8 during storage. nih.gov This inhibition of cytokine production was found to correlate with the level of DNA modification induced by the psoralen. nih.gov While these findings are for the general class of psoralens, they suggest a potential mechanism by which this compound could influence the immune system.

Analysis of Photoactivity and Reactive Oxygen Species Generation

Minimal Singlet Oxygen Production Characteristics of this compound

The photobiological activity of psoralens is multifaceted, involving both DNA crosslinking and the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂). nih.gov However, the efficiency of singlet oxygen production can vary significantly among different psoralen derivatives. researchgate.net

Photobiological Reactivity Assessment in Controlled Environments

The photobiological reactivity of psoralens is typically assessed in controlled laboratory settings to understand their mechanisms of action. A hallmark of psoralen photobiology is their ability to intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine (B1678525) bases. plos.orgnih.gov This can lead to the formation of monoadducts and interstrand crosslinks (ICLs), which inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. plos.orgnih.gov

The clinical efficacy of psoralen-based therapies is often attributed to this photo-induced DNA damage. nih.gov In cellular studies, the activation of transcription factors, such as NF-κB, has been observed following psoralen photoactivation, leading to changes in the expression of various genes, including those involved in the immune response. nih.gov This can result in an increased number of class I molecules on the cell surface and an altered cytokine profile. nih.gov While specific assessments of the photobiological reactivity of this compound are not detailed in the available literature, it is expected to exhibit the characteristic photoreactivity of the psoralen class of compounds, with its specific reactivity profile being influenced by its C5 substituent.

Structure Activity Relationship Sar Studies Centered on 5 4 Benzyloxybutoxy Psoralen

Correlating Structural Elements with Kv1.3 Potassium Channel Inhibition Potency

The inhibitory potency of psoralen (B192213) derivatives against the Kv1.3 channel is profoundly influenced by the nature of the substituent at the 5-position of the psoralen core. The planar, tricyclic furocoumarin structure of psoralen serves as a critical scaffold for intercalation into the channel pore. However, it is the alkoxy side chain at the 5-position that largely dictates the affinity and selectivity of the molecule.

Research on a series of 5-alkoxypsoralens has demonstrated that the length and composition of this side chain are paramount for potent Kv1.3 inhibition. Early studies with simpler analogues, such as 5-methoxypsoralen, revealed only modest activity. The significant leap in potency was achieved with the introduction of longer, more complex alkoxy chains.

A key structural feature of 5-(4-Benzyloxybutoxy)psoralen is the benzyloxybutoxy group. This substituent combines a flexible four-carbon linker with a terminal benzyl (B1604629) group. This specific combination allows the molecule to effectively span the outer vestibule of the Kv1.3 channel and interact with key amino acid residues. The butoxy chain provides the necessary length and conformational flexibility for the molecule to orient itself optimally within the binding site. The terminal benzyl group, with its aromatic ring, can engage in favorable π-π stacking or hydrophobic interactions with aromatic residues in the channel pore, such as tyrosine and phenylalanine.

The importance of the terminal aromatic ring is highlighted when comparing the activity of analogues. For instance, 5-(4-phenylbutoxy)psoralen (Psora-4) is a highly potent Kv1.3 inhibitor with an EC50 value in the low nanomolar range. nih.gov Similarly, 5-(4-phenoxybutoxy)psoralen (B1682466) (PAP-1) also exhibits potent inhibitory activity with an EC50 of 2 nM. nih.govmedchemexpress.com These findings underscore the critical contribution of the terminal aromatic moiety to high-affinity binding. While direct comparative data for this compound is limited in publicly available literature, the established SAR for this class of compounds strongly suggests that it would also be a potent Kv1.3 inhibitor. The presence of the ether linkage in the benzyloxy group, as opposed to a direct phenyl connection, may subtly influence the electronic properties and conformational preferences of the side chain, potentially impacting its interaction with the channel.

Interactive Table: Comparison of Kv1.3 Inhibitory Potency of Psoralen Analogues

| Compound Name | 5-Position Substituent | Kv1.3 Inhibitory Potency (IC50/EC50) |

|---|---|---|

| 5-Methoxypsoralen | -OCH3 | Micromolar range |

| 5-(4-Phenylbutoxy)psoralen (Psora-4) | -O(CH2)4-Ph | 3 nM nih.gov |

| 5-(4-Phenoxybutoxy)psoralen (PAP-1) | -O(CH2)4-O-Ph | 2 nM nih.govmedchemexpress.com |

Rational Design of this compound Analogues for Optimized Biological Effects

The development of this compound and its analogues is a prime example of rational drug design. The initial discovery of the Kv1.3 inhibitory properties of naturally occurring psoralens, such as 5-methoxypsoralen, provided a starting point. However, their low potency necessitated a systematic medicinal chemistry effort to enhance their biological activity.

The rational design strategy focused on modifying the 5-position to improve interactions with the Kv1.3 channel pore. The hypothesis was that a longer side chain could reach deeper into the channel's outer vestibule and establish more extensive binding interactions. This led to the synthesis of a series of 5-alkoxypsoralens with varying chain lengths and terminal functionalities.

The inclusion of a terminal aromatic ring, as seen in this compound, was a deliberate design choice to exploit potential hydrophobic and aromatic interactions within the channel. The four-carbon linker was found to be an optimal length for many potent analogues, suggesting it provides the ideal distance for the terminal aromatic ring to engage with its binding pocket while the psoralen core interacts with the outer region of the pore.

Further rational design efforts for this class of compounds could involve:

Modification of the Linker: Exploring different linker lengths, and the introduction of heteroatoms or rigid elements to fine-tune the conformational properties of the side chain.

Substitution on the Benzyl Ring: Introducing electron-donating or electron-withdrawing groups on the terminal benzyl ring to modulate electronic properties and potentially enhance binding affinity or selectivity.

Alterations to the Psoralen Core: While generally less tolerated, subtle modifications to the psoralen scaffold could be explored to improve physicochemical properties or reduce potential off-target effects. However, studies have shown that significant alterations to the psoralen system often lead to a substantial loss of potency, emphasizing its crucial role as a pharmacophore. nih.gov

Stereochemical and Conformational Influences on Biological Activity

The biological activity of this compound is intrinsically linked to its three-dimensional structure, which is defined by its stereochemical and conformational properties.

The psoralen core is a planar and rigid tricyclic system. This planarity is crucial for its ability to intercalate into the narrow confines of the Kv1.3 channel pore. Any significant deviation from planarity would likely disrupt this interaction and reduce inhibitory potency.

In contrast to the rigid psoralen scaffold, the 5-(4-benzyloxybutoxy) side chain is highly flexible. This flexibility arises from the multiple single bonds within the butoxy and benzyloxy moieties, allowing for a wide range of possible conformations. This conformational freedom is a double-edged sword. On one hand, it allows the molecule to adopt an optimal conformation to fit within the binding site of the Kv1.3 channel. On the other hand, a large number of accessible conformations can be entropically unfavorable for binding.

Stereochemistry, in the context of creating chiral centers by modifying the side chain, could also play a significant role. For instance, the introduction of a methyl group on the butoxy linker would create a chiral center, leading to two enantiomers. It is highly probable that these enantiomers would exhibit different potencies, as the three-dimensional arrangement of the substituent could either enhance or hinder the optimal binding conformation. While no specific stereochemical studies on this compound have been reported, research on other Kv1.3 inhibitors has demonstrated the importance of stereochemistry for activity.

Computational Approaches in SAR Profiling

Computational chemistry provides powerful tools to investigate the SAR of compounds like this compound at a molecular level, offering insights that can guide the rational design of more potent and selective analogues.

Molecular Docking Simulations of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as the Kv1.3 channel. In the absence of an experimental crystal structure of the complex, homology models of the Kv1.3 channel, often based on the crystal structures of related potassium channels like Kv1.2, are frequently used.

A typical molecular docking simulation of this compound with the Kv1.3 channel would involve:

Preparation of the Ligand and Receptor: Generating a three-dimensional structure of this compound and preparing the Kv1.3 channel model by adding hydrogen atoms and assigning appropriate charges.

Defining the Binding Site: Identifying the putative binding site in the outer vestibule of the channel, often guided by mutagenesis data or the binding modes of known inhibitors.

Docking and Scoring: Using a docking algorithm to explore various possible binding poses of the ligand within the defined site and a scoring function to rank these poses based on their predicted binding affinity.

The results of such simulations would likely show the planar psoralen core situated in the outer pore, with the benzyloxybutoxy side chain extending into the central cavity. The terminal benzyl group would be predicted to form hydrophobic and/or π-π stacking interactions with key aromatic residues lining the pore, such as Tyr400 and Phe425 (numbering may vary depending on the specific channel isoform and species). These simulations can provide a structural basis for the observed SAR and can be used to generate hypotheses for the design of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. A QSAR model for psoralen derivatives could be used to predict the Kv1.3 inhibitory potency of newly designed but not yet synthesized analogues.

The development of a QSAR model for derivatives of this compound would typically involve the following steps:

Data Set Assembly: Compiling a dataset of psoralen derivatives with their experimentally determined Kv1.3 inhibitory activities (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, surface area, and descriptors related to the spatial arrangement of atoms.

Physicochemical descriptors: LogP (lipophilicity), polar surface area, molar refractivity.

Model Building and Validation: Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical equation that correlates a subset of the calculated descriptors with the biological activity. The predictive power of the model is then rigorously validated using internal and external validation techniques.

A robust QSAR model for psoralen derivatives would likely reveal the key structural features that govern their potency. For example, the model might indicate that a certain range of lipophilicity and specific steric properties of the 5-position substituent are crucial for high activity. Such a model would be a valuable tool for virtual screening and for prioritizing the synthesis of new analogues with a higher probability of being potent Kv1.3 inhibitors. While specific QSAR models for this compound are not documented in the literature, the principles of QSAR are broadly applicable to this class of compounds.

Preclinical Research Applications of 5 4 Benzyloxybutoxy Psoralen

In Vitro Cellular Model Systems for Biological Evaluation

In vitro studies are fundamental in elucidating the cellular and molecular mechanisms of a compound. For 5-(4-Benzyloxybutoxy)psoralen, these investigations have centered on its immunomodulatory and anti-proliferative effects.

The primary immunomodulatory activity identified for this psoralen (B192213) derivative is its potent and selective blockade of the Kv1.3 voltage-gated potassium channel. mdpi.comstemcell.com This channel is critical for the activation of effector memory T-cells (TEM), a subset of lymphocytes implicated in the pathogenesis of various autoimmune diseases. stemcell.compnas.org By blocking Kv1.3, the compound effectively suppresses the necessary calcium signaling required for T-cell activation, leading to a reduction in cytokine production and proliferation of these specific immune cells. stemcell.compnas.org Research demonstrates that this compound specifically suppresses the proliferation of autoantigen-specific TEM cells and immunoglobulin class-switched B-cells, while largely sparing other T-cell populations like naïve and central-memory T-cells. stemcell.compnas.org This selective action points to a targeted immunosuppressive effect. Psoralen compounds in general have been shown to render lymphocytes unresponsive to various stimuli, an effect that is not reversed by the addition of exogenous interleukin-2, suggesting a profound impact on the lymphocyte activation pathway. researchgate.netresearchgate.net

Table 1: Effects of this compound Analogue on Lymphocyte Activation

| Cell Type | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Effector Memory T-cells (TEM) | Selective blockade of Kv1.3 potassium channel | Suppression of Ca2+ signaling, cytokine production, and proliferation | stemcell.compnas.org |

| Immunoglobulin Class-Switched B-cells | Immunomodulation | Suppressed proliferation | pnas.org |

| General Lymphocytes | Inhibition of activation pathways | Rendered unresponsive to mitogenic and antigenic stimulation | researchgate.netresearchgate.net |

Beyond its specific effects on lymphocytes, the anti-proliferative properties of the psoralen class of compounds have been evaluated in other cellular systems. The targeted suppression of effector memory T-cell and B-cell proliferation is a key finding. pnas.org Studies on related psoralen derivatives, such as 8-methoxypsoralen, have also demonstrated a cytostatic effect on the proliferation of bovine aortic smooth muscle cells in culture. nih.gov This suggests that the anti-proliferative mechanism of psoralens may extend to non-immune cell types involved in hyperproliferative conditions.

Table 2: Anti-Proliferative Effects in Various Cell Lines

| Cell Line / Type | Compound Class | Observed Effect | Reference |

|---|---|---|---|

| Effector Memory T-cells | 5-(4-phenylbutoxy)psoralen (Analogue) | Inhibition of proliferation | pnas.org |

| Bovine Aortic Smooth Muscle Cells | 8-Methoxypsoralen (Related Psoralen) | Cytostatic; inhibition of proliferation by 40-60% | nih.gov |

The anti-inflammatory effects of psoralen derivatives have been linked to their ability to modulate key intracellular signaling pathways. frontiersin.orgnih.gov Mechanistic studies on macrophages have shown that psoralen compounds can significantly inhibit the production of inflammatory mediators. frontiersin.orgnih.gov This effect is achieved through the regulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response. frontiersin.orgnih.govnih.gov It was observed that treatment with a psoralen derivative suppressed the lipopolysaccharide (LPS)-stimulated phosphorylation of the inhibitor of κBα (IκBα), as well as p38 MAPK and c-Jun N-terminal kinase (JNK). frontiersin.orgnih.gov This inhibition prevents the translocation of the NF-κB p65 subunit to the nucleus, a critical step in the transcription of pro-inflammatory genes. nih.govnih.gov

Table 3: Modulation of Anti-inflammatory Signaling Pathways by Psoralen Derivatives

| Pathway | Key Molecular Target | Effect | Reference |

|---|---|---|---|

| MAPK Signaling | p38 MAPK | Suppressed phosphorylation | frontiersin.orgnih.gov |

| JNK | Suppressed phosphorylation | frontiersin.orgnih.gov | |

| NF-κB Signaling | IκBα | Suppressed phosphorylation | nih.gov |

| NF-κB p65 | Inhibited nuclear translocation | nih.govnih.gov |

In Vivo Mechanistic Studies in Preclinical Animal Models

To validate in vitro findings and assess physiological relevance, this compound and its analogues have been evaluated in several preclinical animal models of human diseases.

The compound's potent effect on effector memory T-cells makes it a candidate for evaluation in T-cell-mediated autoimmune diseases.

Multiple Sclerosis Animal Models: In a rat model of autoimmune optic neuritis (AON), which mimics aspects of multiple sclerosis, transient treatment with 5-(4-phenylbutoxy)psoralen (PAP-1) yielded significant results. pnas.org The study reported that the treatment markedly reduced markers of neuroinflammation and immune cell infiltration into the central nervous system. pnas.org Animal models like experimental autoimmune encephalomyelitis (EAE) and AON are standard for studying the pathogenesis of MS and for testing novel therapeutic approaches. plos.org

Rheumatoid Arthritis Animal Models: The efficacy of this compound has been tested in the pristane-induced arthritis (PIA) model in rats, which shares features with human rheumatoid arthritis. stemcell.compnas.orgresearchgate.net Treatment with the Kv1.3 blocker PAP-1 was shown to ameliorate the signs of arthritis in this model. stemcell.compnas.org The PIA model is characterized by a chronic, relapsing-remitting disease course, making it suitable for evaluating potential long-term therapeutic benefits. The positive results in this model are consistent with the finding that autoreactive T-cells from rheumatoid arthritis patients exhibit high levels of Kv1.3 expression, making them a viable therapeutic target. mdpi.comnih.gov

Type 1 Diabetes Animal Models: In autoimmune diabetes-prone rats, treatment with 5-(4-phenylbutoxy)psoralen (PAP-1) was demonstrated to reduce the incidence of type 1 diabetes. stemcell.compnas.org This protective effect was associated with less T-cell and macrophage infiltration and reduced destruction of pancreatic beta cells. mdpi.com This finding aligns with the identification of Kv1.3-expressing effector memory T-cells as key players in the autoimmune attack on the pancreas. stemcell.compnas.org

Table 4: Efficacy in Preclinical Autoimmune Disease Models

| Disease Model | Animal | Key Findings | Reference |

|---|---|---|---|

| Autoimmune Optic Neuritis (AON) for Multiple Sclerosis | Rat | Significantly reduced neuroinflammation and immune infiltration. | pnas.org |

| Pristane-Induced Arthritis (PIA) for Rheumatoid Arthritis | Rat | Ameliorated clinical signs of arthritis. | stemcell.compnas.org |

| Spontaneous Autoimmune Diabetes | Rat (DP-BB/W) | Reduced incidence of diabetes; protected pancreatic beta cells. | mdpi.comstemcell.compnas.org |

The compound's anti-proliferative and anti-inflammatory activities suggest potential utility in disorders characterized by excessive cell growth and inflammation. Research has shown that 5-(4-phenylbutoxy)psoralen (PAP-1) can inhibit oxazolone-induced allergic contact dermatitis in animal models. mdpi.com This condition is considered a simple model for hyperproliferative skin disorders. mdpi.com

Advanced Delivery Strategies for 5-(4-Benzyloxybutoxy)psoralen5.3.1. Nanoparticle-Mediated Targeted Delivery Systems5.3.2. Polymeric Lipid Nanoparticle Applications

While research exists for the broader class of compounds known as psoralens, and their formulation into various nanoparticle delivery platforms, this information does not specifically address the 5-(4-benzyloxybutoxy) derivative. Adherence to the strict inclusion criteria of the request precludes the use of this more general data.

It is possible that research into the advanced delivery of this compound is proprietary, in very early stages and not yet published, or that the compound is not a primary focus of current research in this area.

Therefore, the following sections on nanoparticle-mediated delivery and polymeric lipid nanoparticle applications for this compound cannot be populated with the requested scientifically accurate and detailed research findings.

Advanced Delivery Strategies for this compound

Nanoparticle-Mediated Targeted Delivery Systems

No research data is publicly available regarding the use of nanoparticle-mediated targeted delivery systems for this compound.

Polymeric Lipid Nanoparticle Applications

There are no published studies on the application of polymeric lipid nanoparticles for the delivery of this compound.

Future Directions and Emerging Research Avenues for 5 4 Benzyloxybutoxy Psoralen

Expansion of Mechanistic Studies to Broader Biological Systems

The therapeutic potential of psoralen (B192213) derivatives extends beyond their well-documented DNA-damaging capabilities. Future research is poised to uncover novel mechanisms of action that could be harnessed for a wider range of diseases.

Investigation of Anti-tumor Mechanisms Independent of DNA Damage

Recent studies have indicated that the anti-proliferative effects of psoralens on tumor cells are not solely dependent on their photoactivation and subsequent DNA damage. nih.gov The biological activities of these compounds have been linked to their ability to bind with high affinity to specific receptor proteins found in the cytoplasm and on the cell membranes of responsive cells. nih.gov This binding is a reversible process, suggesting a mode of action that is distinct from the permanent covalent bonds formed with DNA upon UVA irradiation. nih.gov

For instance, photo-activated 8-methoxypsoralen (8-MOP) has been shown to interact with the catalytic autokinase domain of ErbB2, thereby inhibiting its activity and triggering apoptosis in tumor cells. nih.gov This finding opens up the possibility that 5-(4-Benzyloxybutoxy)psoralen could also exert anti-tumor effects through similar protein-targeted mechanisms. Psoralen has been observed to inhibit tumor growth through various pathways, including the induction of apoptosis, suppression of cell proliferation and migration, and the reversal of multi-drug resistance in tumor cells. nih.gov Specifically, psoralen can induce apoptosis by triggering cell cycle arrest and activating endoplasmic reticulum stress. nih.gov It also impedes tumor cell proliferation by modulating the cyclin and Wnt/β-catenin pathways and prevents migration by inhibiting the epithelial-mesenchymal transition (EMT). nih.gov

Future investigations should therefore focus on identifying and characterizing the specific protein targets of this compound and elucidating the downstream signaling pathways that are modulated by these interactions. This could lead to the development of novel cancer therapies that are not reliant on DNA damage, potentially reducing the side effects associated with traditional photochemotherapy.

Exploration of Neuroprotective Potentials and Associated Pathways

The pharmacological profile of psoralen and its derivatives includes neuroprotective effects, which presents a promising area for future research. nih.govnih.gov Studies have shown that psoralen can exert beneficial effects in the context of various neurological and psychiatric conditions. nih.gov The neuroprotective mechanisms of psoralen are thought to involve the regulation of key signaling molecules and pathways, such as acetylcholinesterase (AChE) and the hypothalamic-pituitary-adrenal (HPA) axis. nih.gov

Given these findings, it is plausible that this compound may also possess neuroprotective properties. Research in this area should aim to evaluate the efficacy of this compound in preclinical models of neurodegenerative diseases and investigate the underlying molecular mechanisms. Understanding how this compound modulates neuronal signaling pathways could pave the way for its development as a therapeutic agent for conditions such as Alzheimer's disease, Parkinson's disease, or depression.

Research into Anti-microbial Properties (e.g., Antifungal, Antibacterial, Antiviral Activities)

Psoralens have demonstrated a broad spectrum of anti-microbial activities. nih.gov For instance, psoralen has been shown to be effective against various bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov It has also been found to inhibit the growth of the periodontal pathogen Porphyromonas gingivalis and reduce the inflammatory response induced by its lipopolysaccharide. nih.gov The anti-inflammatory effects are mediated, in part, by the downregulation of pro-inflammatory cytokines such as IL-1β and IL-8. nih.gov Furthermore, psoralen has been reported to possess antiviral properties by interacting with viral polymerase. nih.gov

These findings suggest that this compound could be a valuable lead compound in the development of new anti-microbial agents. Future research should systematically screen this compound against a wide range of clinically relevant bacteria, fungi, and viruses to determine its spectrum of activity and potency. Mechanistic studies will also be crucial to understand how it exerts its anti-microbial effects.

Development of Novel Photoactivation Modalities for Deep-Tissue Applications (e.g., X-ray Psoralen Activated Cancer Therapy principles)

A significant limitation of psoralen-based phototherapies is the shallow penetration depth of UVA light in biological tissues, which restricts their application to superficial or extracorporeal treatments. duke.edunih.gov To overcome this challenge, innovative approaches are being developed to enable the activation of psoralens in deep-seated tumors.

One such promising strategy is X-ray Psoralen Activated Cancer Therapy (X-PACT) . duke.edunih.gov This technique utilizes novel, non-tethered phosphors that are co-incubated with a psoralen compound. duke.edunih.gov When excited by X-rays, which can penetrate deep into tissues, these phosphors emit UV light locally, thereby activating the psoralen at the tumor site. duke.edunih.gov In vitro studies have demonstrated that X-PACT induces significant apoptosis and cytotoxicity in various cancer cell lines, including breast, glioma, and sarcoma cells. duke.edunih.gov The efficacy of X-PACT has been shown to increase with higher doses of the psoralen, phosphor, and X-ray radiation. duke.edunih.gov Furthermore, a pilot in vivo study in mice with syngeneic tumors showed that X-PACT significantly slowed tumor growth compared to control groups. duke.edunih.gov

The principles of X-PACT could be directly applied to this compound. Future research should focus on optimizing the formulation of this compound with suitable phosphors and evaluating the efficacy and safety of this combination in preclinical cancer models. The development of such deep-tissue activation strategies could dramatically expand the therapeutic utility of this compound for the treatment of solid tumors.

| Treatment Group | Effect on Tumor Growth Rate | Statistical Significance (p-value) |

| X-PACT | Slower than saline and AMT + X-ray | <0.0001 |

| Phosphor + X-ray | Slower than saline and AMT + X-ray | <0.0073 and <0.0011 respectively |

Data from an in-vivo pilot study in BALB/c mice with syngeneic 4T1 tumors. AMT (4'-aminomethyl-4,5',8-trimethylpsoralen) is another psoralen derivative. duke.edu

Comparative Omics Research for Comprehensive Biological Profiling

To gain a holistic understanding of the biological effects of this compound, comprehensive "omics" approaches are indispensable. These technologies allow for the large-scale analysis of genes (genomics), proteins (proteomics), and metabolites (metabolomics), providing a detailed picture of the cellular response to a given compound.

Proteomics for Target Identification and Validation

Proteomics is a powerful tool for identifying the specific protein targets of a drug and for discovering biomarkers that can be used for diagnosis or to monitor treatment response. nih.gov In the context of this compound, proteomics can be employed to identify proteins that directly bind to the compound, as well as to map the changes in protein expression and post-translational modifications that occur in cells upon treatment.

One advanced proteomic technique that could be particularly useful is PROteolysis TArgeting Chimeras (PROTACs) . PROTACs are bifunctional molecules that can be designed to induce the degradation of specific target proteins. nih.gov While not a direct application of this compound itself, the principles of PROTAC technology could be used to validate potential protein targets of this psoralen derivative that are identified through other screening methods. nih.gov By selectively degrading a candidate target protein, researchers can assess whether this degradation recapitulates the biological effects of this compound, thereby confirming the target's role in the compound's mechanism of action.

Future proteomics studies on this compound should aim to:

Identify direct binding partners of the compound in various cell types.

Quantify global changes in protein expression in response to treatment.

Map the signaling pathways that are perturbed by the compound.

Validate key protein targets using techniques such as PROTACs.

Transcriptomics and Metabolomics for Pathway Delineation

The comprehensive analysis of gene expression (transcriptomics) and metabolic profiles (metabolomics) represents a significant frontier in elucidating the precise biological effects of this compound. While specific studies on this particular derivative are still emerging, research on parent psoralen compounds and other derivatives provides a strong rationale for the application of these powerful technologies.

Transcriptomic analysis, through techniques like RNA sequencing, offers the potential to create a global snapshot of how this compound alters gene expression within target cells. This approach can identify not only the primary genes affected by the compound but also entire signaling cascades and regulatory networks that are perturbed. For instance, studies on other psoralen derivatives have highlighted their influence on inflammatory pathways such as NF-κB and MAPK signaling. A transcriptomic investigation of this compound could reveal a unique gene expression signature, potentially uncovering novel mechanisms of action or identifying biomarkers for therapeutic response.

Metabolomics, the large-scale study of small molecules or metabolites within cells and biological systems, provides a complementary and equally vital perspective. By analyzing the metabolic fingerprint of cells or tissues exposed to this compound, researchers can gain direct insights into the functional consequences of altered gene and protein activity. Previous metabolomic studies on psoralen-induced toxicity have pointed to significant disturbances in amino acid metabolism. A dedicated metabolomic study on this compound could delineate its specific impact on cellular metabolism, potentially linking its therapeutic effects to changes in energy production, lipid metabolism, or other key metabolic pathways.

The true power of these approaches lies in their integration. By combining transcriptomic and metabolomic data, researchers can construct a more complete and multi-dimensional model of the compound's biological activity. For example, an observed upregulation of a particular metabolic enzyme at the transcript level could be correlated with a measurable change in the concentration of its corresponding substrate or product in the metabolome, providing a robust and validated understanding of the pathway's modulation.

While direct experimental data for this compound is not yet available in the public domain, the following tables illustrate the type of detailed findings that future transcriptomic and metabolomic studies could yield.

Table 1: Illustrative Transcriptomic Analysis of this compound Treatment

| Gene Symbol | Full Gene Name | Fold Change (Illustrative) | Putative Pathway |

| IL6 | Interleukin 6 | -2.5 | Inflammation |

| TNF | Tumor Necrosis Factor | -2.1 | Inflammation |

| NFKB1 | Nuclear Factor Kappa B Subunit 1 | -1.8 | NF-κB Signaling |

| MAPK3 | Mitogen-Activated Protein Kinase 3 | -1.5 | MAPK Signaling |

| COL1A1 | Collagen Type I Alpha 1 Chain | +1.7 | Tissue Remodeling |

| TGFB1 | Transforming Growth Factor Beta 1 | +1.9 | Cell Proliferation |

Table 2: Illustrative Metabolomic Analysis of this compound Treatment

| Metabolite | Class | Fold Change (Illustrative) | Putative Pathway |

| Kynurenine | Amino Acid Derivative | +2.2 | Tryptophan Metabolism |

| Glutamate | Amino Acid | -1.7 | Glutamate Metabolism |

| Lactate | Organic Acid | -1.4 | Energy Metabolism |

| Palmitic Acid | Fatty Acid | +1.6 | Lipid Metabolism |

| Sphingosine-1-phosphate | Sphingolipid | -1.9 | Sphingolipid Metabolism |

The pursuit of these research avenues will be instrumental in building a comprehensive understanding of this compound's pharmacological profile and will pave the way for its optimized and targeted therapeutic application.

Q & A

What are the key synthetic pathways and purification methods for 5-(4-Benzyloxybutoxy)psoralen?

Basic Research Focus

The synthesis typically involves alkylation of psoralen derivatives with 4-benzyloxybutyl groups. For example, a related compound, 5-methoxy-4-methyl-8-(4-phenoxybutoxy)psoralen, was synthesized via demethylation using boron tribromide (BBr₃), followed by coupling with 4-phenoxybutyl bromide (4-PBB) using cesium fluoride (CsF)-celite as a base. Purification employs medium-pressure liquid chromatography (MPLC) with toluene/methanol gradients, achieving >98% purity . Characterization via ¹H/¹³C NMR, mass spectrometry (EI-MS), and elemental analysis is critical for structural confirmation .

What methodological approaches validate this compound’s selectivity for Kvpotassium channels?

Basic Research Focus

Selectivity is assessed using patch-clamp electrophysiology to compare inhibition constants (EC₅₀) across Kv channels. For instance, PAP-1 (5-(4-Phenoxybutoxy)psoralen) shows an EC₅₀ of 2 nM for Kv1.3 versus 45 nM for Kv1.5, confirming selectivity . Competitive binding assays and molecular docking studies further validate interactions with Kv1.3’s voltage-sensing domain. Cross-reactivity testing with unrelated ion channels (e.g., Na⁺ or Ca²⁺ channels) is essential to rule off-target effects .

How do researchers address pharmacokinetic challenges in quantifying this compound in biological matrices?

Advanced Research Focus

Reverse-phase HPLC-UV with methanol/water mobile phases (e.g., 75:25 v/v) is optimized for plasma quantification. Sample preparation involves protein precipitation with acetonitrile, achieving a detection limit of 0.1 µg/mL. Validation parameters (linearity, precision, recovery >85%) ensure reliability in rodent models . For enhanced sensitivity, LC-MS/MS with electrospray ionization (ESI) is recommended, particularly for low-concentration tissue samples .

What experimental designs elucidate the synergistic effects of this compound with UVA in phototherapy?

Advanced Research Focus

Isobologram analysis quantifies synergy between psoralens and UVA. For example, combining subtherapeutic psoralen doses with UVA (320–400 nm) reduces S-180 cell proliferation synergistically (combination index <1). DNA crosslinking assays (e.g., agarose gel electrophoresis) confirm interstrand crosslink formation, while ROS scavengers (e.g., NAC) differentiate photodynamic vs. genotoxic mechanisms .

How do structure-activity relationship (SAR) studies optimize this compound derivatives?

Advanced Research Focus

SAR studies modify the psoralen core and side chains. For example, 4-methyl substitution increases lipophilicity, enhancing blood-brain barrier penetration. Replacing phenoxy with benzyloxy groups alters Kv1.3 binding kinetics. Activity cliffs are identified via 3D-QSAR models, prioritizing derivatives with EC₅₀ <10 nM. In vitro cytotoxicity screening (e.g., HepG2 cells) ensures therapeutic indices >100 .

What strategies resolve contradictions in neuroinflammatory outcomes observed in different animal models?

Advanced Research Focus

Discrepancies between neuropathic pain (e.g., spared nerve injury model) and ischemia/reperfusion models may arise from differential microglial polarization (M1/M2). Flow cytometry (CD86/CD206 markers) and cytokine profiling (IL-1β vs. IL-10) clarify context-dependent effects. Dose-response studies (0.3–3 mg/kg, i.p.) and time-course experiments (48–72 hours) standardize protocols .

How does this compound’s crosslinking activity influence DNA probe design?

Advanced Research Focus

Psoralen’s pyrimidine selectivity enables SNP detection in DNA probes. Methylation-specific crosslinking (5-methylcytosine vs. unmethylated cytosine) improves discrimination in H-ras gene assays. Modifying psoralen with 2′-deoxyadenosine enhances binding specificity, validated via melting curve analysis and gel-shift assays .

What advanced analytical techniques characterize this compound’s stability and degradation products?

Basic Research Focus

Forced degradation studies (acid/base hydrolysis, oxidation with H₂O₂, photolysis) identify major impurities. UPLC-QTOF-MS profiles degradation products (e.g., dealkylated psoralen). Accelerated stability testing (40°C/75% RH for 6 months) under ICH guidelines ensures compound integrity. Excipient compatibility (e.g., PEG 400) is tested via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.